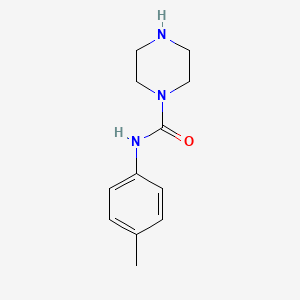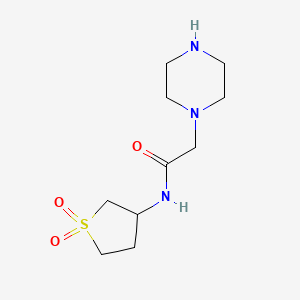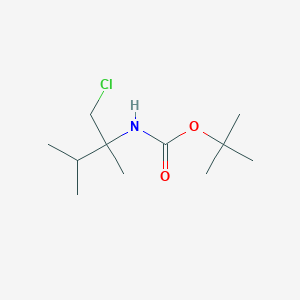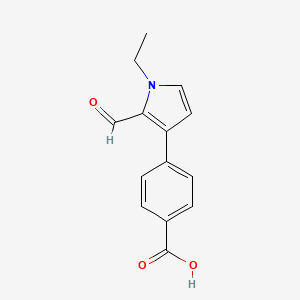![molecular formula C6H14N2OS B13179316 3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
3-[(3-Aminopropyl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Aminopropyl)sulfanyl]propanamide is an organic compound with the molecular formula C₆H₁₄N₂OS It is characterized by the presence of an amide group and a sulfanyl group attached to a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Aminopropyl)sulfanyl]propanamide typically involves the reaction of 3-mercaptopropionic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of 3-mercaptopropionic acid: This is achieved by converting it into its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂).
Reaction with 3-aminopropylamine: The activated acid chloride is then reacted with 3-aminopropylamine in the presence of a base like triethylamine (Et₃N) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Aminopropyl)sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Various alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
3-[(3-Aminopropyl)sulfanyl]propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(3-Aminopropyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity to various receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3-Aminopropyl)sulfanyl]-N-methylpropanamide
- 3-[(3-Aminopropyl)sulfanyl]propanoic acid
Uniqueness
3-[(3-Aminopropyl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in research and industrial applications.
Eigenschaften
Molekularformel |
C6H14N2OS |
|---|---|
Molekulargewicht |
162.26 g/mol |
IUPAC-Name |
3-(3-aminopropylsulfanyl)propanamide |
InChI |
InChI=1S/C6H14N2OS/c7-3-1-4-10-5-2-6(8)9/h1-5,7H2,(H2,8,9) |
InChI-Schlüssel |
UWWWCGCEUKMOBA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CSCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13179246.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13179251.png)


![tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B13179261.png)
![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)


![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)


